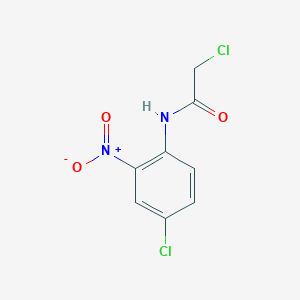

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide

Descripción general

Descripción

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2N2O3 It is characterized by the presence of chloro and nitro groups attached to a phenyl ring, along with an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide typically involves the acylation of 4-chloro-2-nitroaniline with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: 4-chloro-2-nitroaniline

Reagent: Chloroacetyl chloride

Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of automated systems helps in maintaining consistency. The raw materials used are readily available, making the process economically viable.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the acetamide group is highly electrophilic, enabling nucleophilic substitution under controlled conditions.

Key reactions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form N-substituted acetamides.

-

Thiol substitution : With thiourea or sodium hydrosulfide, the chloro group is replaced by a thiol (-SH) group, yielding thioacetamide derivatives.

Example reaction:

Reagents and conditions:

| Reaction Type | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amine substitution | Methylamine, K₂CO₃ | DMF | 70°C | 78–85 |

| Thiol substitution | Thiourea, EtOH/H₂O | Ethanol | Reflux | 65–72 |

Reduction of Nitro Group

The nitro group (-NO₂) on the aromatic ring undergoes selective reduction to an amine (-NH₂) under hydrogenation conditions.

Key findings:

-

Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in ethanol at 25°C reduces the nitro group to an amine without affecting the chloro substituents.

-

Alternative methods: Fe/HCl or SnCl₂/HCl systems achieve similar reductions but require acidic conditions.

Product:

2-Chloro-N-(4-chloro-2-aminophenyl)acetamide, a precursor for pharmaceuticals and dyes.

Hydrolysis Reactions

The acetamide bond hydrolyzes under acidic or basic conditions:

Conditions and outcomes:

| Medium | Reagents | Products | Application |

|---|---|---|---|

| Acidic (HCl) | Concentrated HCl, H₂O | 2-Chloroacetic acid + 4-chloro-2-nitroaniline | Intermediate for polymer synthesis |

| Basic (NaOH) | 10% NaOH, reflux | Sodium 2-chloroacetate + 4-chloro-2-nitroaniline | Wastewater treatment studies |

Oxidation Reactions

The nitro group can undergo further oxidation under strong conditions:

-

Nitro to nitroso : Treatment with H₂O₂ in acetic acid converts -NO₂ to -NO.

-

Side-chain oxidation : KMnO₄ oxidizes the α-carbon of the acetamide group to a ketone under alkaline conditions.

Biochemical Interactions

The compound's reactivity extends to biological systems:

| Target Enzyme | Interaction Mechanism | Biological Effect |

|---|---|---|

| Penicillin-binding proteins (PBPs) | Chloro groups enhance binding to active sites | Disrupts bacterial cell wall synthesis |

| Tyrosine kinases | Inhibits ATP-binding domain | Anticancer activity via apoptosis |

Comparative Reactivity with Analogues

Reactivity differences among structurally related compounds:

Stability Under Environmental Conditions

-

Photodegradation : UV light (254 nm) in aqueous solution decomposes the nitro group to NO₂⁻ ions (t₁/₂ = 4.2 h).

-

Thermal stability : Stable up to 180°C; decomposes exothermically above 200°C.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, particularly those involving complex aromatic systems.

2. Biological Research:

- Antimicrobial Activity: Studies have shown that 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide exhibits antibacterial properties against pathogens such as Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate its potential effectiveness as an antimicrobial agent.

- Anticancer Potential: Preliminary research suggests that this compound may inhibit enzymes involved in cancer cell metabolism. Although more extensive studies are needed, initial findings indicate its cytotoxic effects against certain cancer cell lines .

3. Medicinal Chemistry:

- Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly targeting bacterial infections and cancer treatment. Its unique structure allows for modifications that can enhance biological activity .

4. Industrial Applications:

- Dyes and Pigments Production: Utilized in the manufacture of dyes and pigments due to its chemical stability and reactivity, which can be harnessed to create various colorants.

Case Studies

Several notable case studies highlight the effectiveness of this compound:

- Antibacterial Efficacy Study: A laboratory study demonstrated that this compound effectively reduced bacterial load against resistant strains of Klebsiella pneumoniae, both alone and in combination with conventional antibiotics.

- Cytotoxicity Assessments: Tests indicated that while exhibiting antimicrobial properties, it does not significantly affect human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(4-nitrophenyl)acetamide

- 2-chloro-N-(4-bromophenyl)acetamide

- 2-chloro-N-(4-methylphenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Actividad Biológica

2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C₈H₇Cl₂N₂O₃. Its structure includes two chloro groups and a nitro group, which are significant in determining its biological properties. The presence of these functional groups allows for various interactions with biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to:

- Reduction of the Nitro Group : This process generates reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects against cancer cells and bacteria.

- Nucleophilic Substitution Reactions : The chloro groups can participate in these reactions, modifying the compound's activity and enhancing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial properties, particularly against Klebsiella pneumoniae , a significant pathogen responsible for various infections.

Research Findings

- Minimum Inhibitory Concentration (MIC) :

- Combination Therapy :

- Cell Integrity Effects :

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism, although further research is needed to fully elucidate these effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-nitrophenyl)acetamide | C₈H₇ClN₂O₃ | Lacks one chloro group; less potent against K. pneumoniae |

| 2-Chloro-N-(4-bromophenyl)acetamide | C₈H₇BrClN₂O | Bromine instead of chlorine; different reactivity |

| 2-Chloro-N-(4-methylphenyl)acetamide | C₉H₉ClN₂O | Contains a methyl group; altered pharmacological profile |

This table illustrates how the presence and position of functional groups significantly affect the biological activities of these compounds.

Case Studies and Applications

Several case studies have documented the effectiveness of this compound in laboratory settings:

- Study on Antibacterial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in vitro against resistant strains of K. pneumoniae when used alone or in combination with established antibiotics .

- Cytotoxicity Assessments : Preliminary cytotoxicity tests indicated that while the compound exhibits antimicrobial properties, it does not significantly affect human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic use .

Propiedades

IUPAC Name |

2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNYKRBIIWPUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402858 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40930-49-2 | |

| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.